(3S,4R)-4-(pyrrolidin-1-yl)oxolan-3-ol
Description
(3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol (CAS: 1932440-41-9) is a chiral oxolane derivative with a pyrrolidine substituent at the 4-position and a hydroxyl group at the 3-position of the tetrahydrofuran ring. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol and a minimum purity of 95% . Its stereochemistry—(3S,4R)—distinguishes it from racemic or other stereoisomeric forms, which may exhibit divergent physicochemical or biological properties .
Properties
IUPAC Name |
(3S,4R)-4-pyrrolidin-1-yloxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8-6-11-5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNOMPVVYITSSN-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Stereoisomeric Variants
- rac-(3R,4S)-4-(Pyrrolidin-1-yl)oxolan-3-ol Structure: Racemic mixture of (3R,4S) and (3S,4R) stereoisomers. Molecular Formula: C₈H₁₅NO₂ (identical to the target compound).
Substituent-Modified Analogs
- rac-(3R,4S)-4-(Morpholin-4-yl)oxolan-3-ol Structure: Morpholine (a six-membered ring with one oxygen atom) replaces pyrrolidine. Molecular Formula: C₇H₁₃NO₃. Molecular Weight: 159.18 g/mol. Key Differences: The oxygen atom in morpholine increases polarity compared to pyrrolidine, likely enhancing solubility in polar solvents. This substitution may also influence hydrogen-bonding capacity .
- (3R,4S)-4-(Benzylamino)oxolan-3-ol Structure: Benzylamino group (-NH-CH₂-C₆H₅) replaces pyrrolidin-1-yl. Molecular Formula: C₁₀H₁₅NO₂. Molecular Weight: ~187.24 g/mol (estimated). Such modifications are critical in medicinal chemistry for tuning pharmacokinetics .
Comparative Data Table
Key Research Findings and Implications
Stereochemistry Matters : The (3S,4R) configuration of the target compound distinguishes it from racemic forms, which could exhibit reduced efficacy or selectivity in enantiomer-sensitive applications (e.g., receptor binding) .
Substituent Effects: Pyrrolidine vs. Morpholine: The oxygen in morpholine enhances polarity, suggesting utility in aqueous systems, whereas pyrrolidine’s compact structure may favor hydrophobic interactions .
Data Gaps: Limited information exists on pharmacological activity, solubility, or melting/boiling points for these compounds. Further studies are needed to correlate structural features with functional outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
